N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide: is a complex organic compound characterized by its unique molecular structure. This compound features a benzodioxin ring fused with an ethanediamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. Subsequent steps involve the introduction of the ethanediamide group via amide bond formation. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry: In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its versatility makes it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide: shares similarities with other benzodioxin derivatives and ethanediamide compounds. These similar compounds include:
Uniqueness: The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide lies in its specific combination of functional groups and molecular structure. This uniqueness allows it to interact with specific targets and undergo specific reactions that similar compounds may not.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c1-21(26,12-14-3-6-16(27-2)7-4-14)13-22-19(24)20(25)23-15-5-8-17-18(11-15)29-10-9-28-17/h3-8,11,26H,9-10,12-13H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUHJQBLEHORGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.